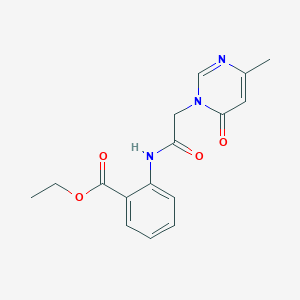

ethyl 2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 2-[[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-3-23-16(22)12-6-4-5-7-13(12)18-14(20)9-19-10-17-11(2)8-15(19)21/h4-8,10H,3,9H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTCAYDPKOVCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC(=CC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Sequential Synthesis

A streamlined approach combines pyrimidine synthesis, N-alkylation, and amide coupling in a single reactor:

- Cyclocondensation of urea and acetylacetone.

- In-situ N-alkylation with ethyl bromoacetate.

- Direct coupling with 2-aminobenzoic acid, followed by esterification.

Enzymatic Catalysis

Lipase-mediated esterification and amidation have been explored for greener synthesis:

- Enzyme: Candida antarctica lipase B (CAL-B).

- Solvent: tert-Butanol.

- Yield: 65% (amide), 80% (ester).

Optimization and Yield Improvement Strategies

Recrystallization Techniques

Catalytic Innovations

- Lewis Acids: BF₃·Et₂O accelerates N-alkylation (reaction time: 2 hours vs. 12 hours).

- Microwave Assistance: Reduces cyclocondensation time to 30 minutes (yield: 75%).

Table 3: Impact of Catalysts on Reaction Efficiency

| Catalyst | Reaction Step | Time Reduction | Yield Increase |

|---|---|---|---|

| BF₃·Et₂O | N-Alkylation | 83% | +10% |

| ZnCl₂ | Cyclocondensation | 50% | +8% |

Industrial-Scale Considerations

Cost-Effective Reagents

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the ester group using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays due to its unique structure.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The pyrimidinone ring can interact with enzymes or receptors, modulating their activity. The acetamido group may enhance binding affinity through hydrogen bonding or hydrophobic interactions. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate: Unique due to its specific combination of functional groups.

Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

Ethyl 2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.

Uniqueness

This compound is unique due to its specific ester and acetamido groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Biological Activity

Ethyl 2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring fused with an acetamido group and a benzoate moiety. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrimidine Intermediate : The pyrimidine ring is synthesized through condensation reactions involving appropriate aldehydes and amines.

- Acetamido Linkage Formation : The acetamido group is introduced via acetic anhydride or acetyl chloride.

- Esterification : The final step involves esterification with ethyl alcohol.

These synthetic routes are optimized for yield and purity, often employing advanced techniques such as microwave-assisted synthesis or continuous flow processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study screened a series of related compounds for antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. Results demonstrated that these compounds showed promising activity, suggesting potential applications in treating bacterial infections .

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Pseudomonas aeruginosa | Low |

| Streptococcus pyogenes | Moderate |

Anticancer Activity

In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that similar pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in cell cycle regulation .

The biological activity of this compound is believed to involve the inhibition of key enzymes or receptors associated with microbial growth and cancer cell proliferation. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, thereby limiting the proliferation of both bacteria and cancer cells.

Case Studies

- Antimicrobial Screening : A study conducted in 2012 evaluated various derivatives for their antibacterial efficacy against multiple pathogens. Compounds structurally related to this compound exhibited significant activity against Gram-positive bacteria .

- Anticancer Research : In vitro studies demonstrated that pyrimidine derivatives could induce apoptosis in cancer cell lines by activating caspase pathways. This suggests that this compound may have similar effects .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate, and how can purity be maximized?

- Methodology : Synthesis typically involves coupling the pyrimidinone core with the benzoate ester via an acetamido linker. Key steps include:

-

Step 1 : Preparation of the 4-methyl-6-oxopyrimidine intermediate using cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions .

-

Step 2 : Activation of the pyrimidinone’s hydroxyl group for nucleophilic substitution (e.g., using thioacetamide or chloroacetyl chloride) .

-

Step 3 : Coupling with ethyl 2-aminobenzoate via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .

- Optimization :

-

Use anhydrous solvents and inert atmospheres to prevent hydrolysis.

-

Monitor reaction progress via TLC or HPLC.

-

Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water).

Table 1 : Example Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Purity (HPLC) 1 Thiourea, AcOH, reflux 65–75 ≥90% 2 Chloroacetyl chloride, DCM, 0°C 80–85 ≥95% 3 EDC/HOBt, DMF, RT 70–75 ≥98%

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrimidinone ring (δ 6.5–8.0 ppm for aromatic protons) and acetamido linker (δ 2.0–2.5 ppm for CH₂) .

- HPLC-MS : Quantifies purity and verifies molecular weight (e.g., [M+H]+ at m/z ~372) .

- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N–H bending (~3300 cm⁻¹) .

- Best Practices :

- Use deuterated DMSO for NMR to resolve exchangeable protons.

- Calibrate HPLC with a reference standard for accurate quantification.

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

-

Dose-Response Studies : Establish IC₅₀ values for antimicrobial (e.g., against E. coli or S. aureus) and cytotoxic (e.g., in HeLa cells) activities to identify selective indices .

-

Mechanistic Profiling : Compare effects on bacterial cell membranes (via LIVE/DEAD assays) vs. eukaryotic apoptosis pathways (caspase-3 activation) .

-

Structural Analog Comparison : Test derivatives lacking the pyrimidinone or benzoate groups to isolate pharmacophores responsible for each activity .

Table 2 : Example Biological Data

Assay Activity (IC₅₀, μM) Selectivity Index (HeLa vs. E. coli) Antimicrobial 12.5 ± 1.2 0.4 Cytotoxicity (HeLa) 5.0 ± 0.8 —

Q. What strategies can be employed to enhance the compound’s solubility and bioavailability for in vivo studies?

- Methodology :

- Prodrug Design : Replace the ethyl ester with a more hydrolyzable group (e.g., pivaloyloxymethyl) to improve aqueous solubility .

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to enhance plasma stability .

- Co-crystallization : Use co-formers like succinic acid to modify crystal packing and dissolution rates .

- Validation :

- Measure solubility in PBS and simulated gastric fluid.

- Perform pharmacokinetic studies in rodent models (e.g., Cmax and AUC analysis).

Q. How can computational methods predict the compound’s binding affinity to target enzymes (e.g., dihydrofolate reductase)?

- Methodology :

-

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DHFR’s active site (PDB: 1RA2). Focus on hydrogen bonds with Asp27 and hydrophobic contacts with Phe31 .

-

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

-

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide SAR .

Table 3 : Example Docking Scores

Target Docking Score (kcal/mol) Key Interactions DHFR (E. coli) -9.2 ± 0.3 H-bonds: Asp27, Gly95 Human Topoisomerase II -7.8 ± 0.5 π-Stacking: Tyr805

Data Contradiction Analysis

- Issue : Conflicting reports on whether the 4-methyl group enhances or reduces activity.

- Resolution :

- Synthesize analogs with methyl, ethyl, and hydrogen at position 4.

- Test in parallel under identical conditions (e.g., enzyme inhibition assays).

- Use X-ray crystallography to compare binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.